Diethyl ethyl(pentyl)propanedioate

Description

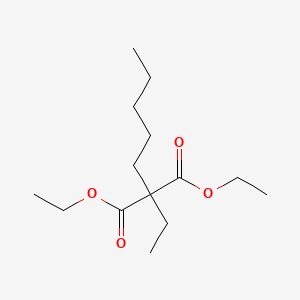

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-ethyl-2-pentylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-5-9-10-11-14(6-2,12(15)17-7-3)13(16)18-8-4/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACVCMUXFXTPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278963 | |

| Record name | diethyl ethyl(pentyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-35-5 | |

| Record name | NSC10823 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl ethyl(pentyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Diethyl Ethyl Pentyl Propanedioate

Classical Malonic Ester Synthesis Approach

The synthesis of Diethyl ethyl(pentyl)propanedioate is archetypally achieved through the malonic ester synthesis. This method leverages the acidity of the α-hydrogens of a malonic ester, such as diethyl propanedioate (also known as diethyl malonate), to facilitate sequential alkylation. openstax.orgchemistnotes.com

Enolate Formation from Diethyl Propanedioate

The initial and crucial step in the synthesis is the deprotonation of diethyl propanedioate to form a resonance-stabilized enolate. libretexts.orgorganicchemistrytutor.com The α-hydrogens, situated between two carbonyl groups, exhibit significant acidity (pKa ≈ 13), making them susceptible to removal by a suitable base. openstax.orglibretexts.org

The reaction is typically carried out by treating diethyl propanedioate with a base like sodium ethoxide in an ethanol (B145695) solvent. openstax.org The ethoxide ion abstracts an α-hydrogen, leading to the formation of the diethyl propanedioate enolate. masterorganicchemistry.com This enolate is a potent nucleophile, poised for subsequent alkylation reactions. openstax.org The use of a base whose alkoxide component matches the ester groups of the malonate (i.e., ethoxide for ethyl esters) is a critical consideration to prevent transesterification reactions. libretexts.orgwikipedia.org

The formation of the enolate is a reversible process, but the equilibrium generally favors the formation of the stabilized enolate. organicchemistrytutor.com The stability of the enolate is attributed to the delocalization of the negative charge across the two carbonyl groups. masterorganicchemistry.com

Sequential Alkylation with Ethyl and Pentyl Halides

Following the generation of the enolate, the synthesis proceeds with two sequential alkylation steps, introducing the ethyl and pentyl groups onto the α-carbon. chemistnotes.comechemi.com This process involves the reaction of the nucleophilic enolate with electrophilic alkyl halides in an SN2 reaction. openstax.orglibretexts.org

The first alkylation introduces one of the two alkyl groups. For instance, reacting the diethyl propanedioate enolate with an ethyl halide (e.g., ethyl bromide or ethyl iodide) results in the formation of diethyl ethylpropanedioate (B1238995). orgsyn.org To favor monosubstitution, a stoichiometric amount of the base and alkylating agent relative to the diethyl propanedioate is often employed. nih.gov The reaction is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides. libretexts.org

A study on the alkylation of diethyl malonate with iodobutane or bromobutane in the presence of sodium hydride demonstrated that a 1:1:1 molar ratio of the malonate, alkyl halide, and base in DMF at room temperature yielded the monoalkylated product in 55% yield. nih.gov

To synthesize this compound, a second alkylation is necessary. The mono-substituted product, diethyl ethylpropanedioate, still possesses one acidic α-hydrogen, which can be removed by a base to form a new enolate. chemistnotes.com This enolate can then be reacted with a pentyl halide (e.g., 1-bromopentane) to yield the desired dialkylated product. libretexts.orgwikipedia.org

A significant challenge in this step is controlling the selectivity to avoid mixtures of mono- and dialkylated products, as well as potential side reactions. wikipedia.org To achieve complete dialkylation, an excess of the base and the second alkylating agent may be used. researchgate.net Research has shown that using a phase-transfer catalyst, such as a tetraalkylammonium salt, can be advantageous, particularly when using a weaker base like potassium carbonate. google.comechemi.com In one approach, the phase-transfer catalyst is added after about 50-80% of the initial dialkyl malonate has reacted, which can lead to a high conversion rate of over 98%. google.com

| Alkylation Step | Reactants | Product | Key Considerations |

| Monosubstitution | Diethyl propanedioate enolate, Ethyl halide | Diethyl ethylpropanedioate | Stoichiometric control of reactants to favor monoalkylation. |

| Dialkylation | Diethyl ethylpropanedioate enolate, Pentyl halide | This compound | Use of excess base and alkylating agent; potential use of phase-transfer catalysts to improve yield and selectivity. |

Optimization of Reaction Parameters for this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. rsc.org These include the choice of base, its stoichiometry, solvent, temperature, and reaction time.

The selection of the base is critical. Strong bases like sodium ethoxide are commonly used to ensure complete deprotonation of the malonic ester. openstax.orgstackexchange.com The pKa of diethyl malonate is around 13, while the pKa of ethanol (the conjugate acid of ethoxide) is about 16, indicating that the equilibrium for enolate formation is favorable. organicchemistrytutor.comstackexchange.com Using a full equivalent of base for monosubstitution and two equivalents for dialkylation is a common practice to drive the reaction to completion. echemi.comstackexchange.com

While sodium ethoxide is effective, other bases such as sodium hydride (NaH) can also be employed, often in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govresearchgate.net The use of potassium carbonate as a base, often in conjunction with a phase-transfer catalyst, presents a milder alternative. researchgate.netgoogle.com

The stoichiometry of the base is directly linked to the desired degree of alkylation. For the synthesis of a dialkylated product like this compound, at least two equivalents of base are required to deprotonate both the starting diethyl propanedioate and the intermediate mono-alkylated species. echemi.com

| Parameter | Influence on Synthesis | Common Choices & Conditions |

| Base | Affects the extent of enolate formation and reaction rate. | Sodium ethoxide, Sodium hydride, Potassium carbonate. |

| Stoichiometry | Determines the degree of alkylation (mono- vs. di-). | 1 equivalent for monosubstitution, ≥2 equivalents for dialkylation. |

| Solvent | Influences the solubility of reactants and the reaction mechanism. | Ethanol (for ethoxide base), THF, DMF. |

| Temperature | Affects the reaction rate and potential for side reactions. | Often performed at room temperature or with gentle heating. echemi.com |

| Catalyst | Can improve reaction efficiency, especially with weaker bases. | Phase-transfer catalysts (e.g., tetraalkylammonium salts). google.comechemi.com |

Solvent Effects on Alkylation Efficiency

The choice of solvent plays a pivotal role in the efficiency of the alkylation of diethyl malonate. The solvent's ability to solvate the base and the resulting enolate can significantly impact the reaction rate and yield. In the synthesis of diethylaluminum azide (B81097) from diethylaluminum chloride and sodium azide, a reaction that shares mechanistic similarities with alkylation, the electron-donating capacity of the solvent was found to directly correlate with product yield. energetic-materials.org.cn For instance, using electron-donor solvents like tetrahydrofuran (THF) or its mixtures with hydrocarbons leads to the formation of a product complex, while weaker electron-donors like benzene (B151609) and toluene (B28343) result in the desired product in its trimeric form. energetic-materials.org.cn Non-electron-donating solvents such as hexane (B92381) or cyclohexane (B81311) were found to be ineffective, yielding no product. energetic-materials.org.cn

In the context of preparing diethyl malonate itself via carbonylation, aromatic hydrocarbons like toluene, dimethylbenzene, and methyl-phenoxide are preferred solvents. google.com The use of dimethylformamide (DMF) as a solvent has also been documented, though in some cases it can lead to lower selectivity and yield compared to aromatic hydrocarbons. google.com For the alkylation of diethyl malonate, solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly employed. researchgate.netgoogle.com The use of a phase-transfer catalyst (PTC) in conjunction with certain solvents can enhance the reaction rate and yield, particularly when using solid bases like potassium carbonate. researchgate.netgoogle.com

The following table summarizes the effect of different solvents on the yield of related reactions, providing insight into their potential impact on the synthesis of this compound.

| Solvent | Reactants | Product | Conversion Ratio (%) | Selectivity (%) | Yield (%) | Reference |

| Toluene | Ethyl chloro-acetate, CO, Ethanol | Diethyl malonate | 98 | 98 | 96 | google.com |

| p-Xylene | Ethyl chloro-acetate, CO, Ethanol | Diethyl malonate | 50 | 86 | 43 | google.com |

| Methyl-phenoxide | Ethyl chloro-acetate, CO, Ethanol | Diethyl malonate | 71.1 | 49.2 | 39.9 | google.com |

| Dimethyl formamide | Ethyl chloro-acetate, CO, Ethanol | Diethyl malonate | 70.1 | 47.1 | 33 | google.com |

Temperature and Reaction Time Control

Temperature and reaction time are critical parameters that must be carefully controlled to optimize the synthesis of substituted diethyl malonates. Higher temperatures can accelerate the reaction rate but may also promote the formation of undesired byproducts. For instance, in the enantioselective phase-transfer catalytic α-alkylation of a malonate derivative, lower reaction temperatures generally led to higher enantioselectivities. frontiersin.org However, a very low temperature of -60°C resulted in a low chemical yield and a significantly longer reaction time. frontiersin.org The optimal condition was found to be -40°C, which provided a good balance between yield, enantioselectivity, and reaction time. frontiersin.org

In the carbonylation synthesis of diethyl malonate, the optimal temperature range is reported to be between 85°C and 125°C, with reaction times of 20 to 60 hours. google.com For the alkylation of diethyl malonate using a phase-transfer catalyst, reaction temperatures can range from 30-40°C to 110-120°C, with reaction times varying from a few hours to over 20 hours depending on the specific reactants and conditions. researchgate.netgoogle.com The progress of the reaction is often monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC). researchgate.netgoogle.com

The following table illustrates the impact of temperature on yield and enantioselectivity in a related alkylation reaction.

| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Time (h) | Reference |

| 9 | -20 | 78 | 91 | 24 | frontiersin.org |

| 10 | -40 | 75 | 95 | 30 | frontiersin.org |

| 11 | -60 | 45 | 96 | 48 | frontiersin.org |

Alternative Synthetic Routes to Substituted Diethyl Propanedioates

Condensation Reactions with Activated Methylene (B1212753) Compounds

The Knoevenagel condensation is a well-established reaction in organic synthesis that involves the condensation of an aldehyde or ketone with an active methylene compound, such as diethyl malonate. researchgate.net This reaction is typically catalyzed by a base, such as an amine. researchgate.net While the initial product is an α,β-unsaturated compound, subsequent reactions can lead to a variety of substituted products. For instance, the reaction of 3-formylchromone with diethyl malonate in the presence of pyridine (B92270) yields ethyl E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate. nih.gov Similarly, the reaction of 2-(1-phenylvinyl)benzaldehyde with diethyl malonate can lead to indene (B144670) and benzofulvene derivatives through a sequential Knoevenagel condensation/cyclization process. nih.gov These examples highlight the versatility of condensation reactions in constructing complex molecular frameworks from simple starting materials.

Chemical Reactivity and Reaction Mechanisms of Diethyl Ethyl Pentyl Propanedioate

Mechanistic Pathways of Nucleophilic Substitution at the α-Carbon

The reactivity of Diethyl ethyl(pentyl)propanedioate at the α-carbon is fundamentally governed by the acidity of the α-hydrogen and the subsequent nucleophilicity of the resulting carbanion. This reactivity is a cornerstone of the malonic ester synthesis, a powerful method for the formation of substituted carboxylic acids. libretexts.orgjove.comlibretexts.org

Resonance Stabilization of the Enolate

The key to the reactivity of this compound lies in the ability to form a stable enolate ion. The methylene (B1212753) group flanked by two carbonyl groups exhibits unusual acidity for a C-H bond (pKa ≈ 13 for diethyl malonate). pressbooks.pub Deprotonation, typically achieved with a strong base such as sodium ethoxide, results in the formation of a carbanion. libretexts.orglibretexts.org The stability of this conjugate base is significantly enhanced through resonance, where the negative charge is delocalized onto the two adjacent oxygen atoms of the carbonyl groups. jove.comwikipedia.org This delocalization distributes the negative charge, rendering the enolate ion more stable and readily formed. masterorganicchemistry.com

The resonance structures illustrate the delocalization of the negative charge from the α-carbon to the oxygen atoms of the ester groups, which is crucial for the subsequent reactivity of the molecule. jove.com

SN2 Mechanism in Alkylation Reactions

The resonance-stabilized enolate of a dialkyl malonate, such as the one derived from this compound, is a potent nucleophile. jove.com This nucleophilic carbanion readily participates in bimolecular nucleophilic substitution (SN2) reactions with alkyl halides. libretexts.orglibretexts.org In the synthesis of this compound itself, a mono-alkylated diethyl malonate (diethyl ethylmalonate) would be treated with a second alkyl halide (a pentyl halide) in the presence of a base to yield the final disubstituted product.

The reaction proceeds via a backside attack of the nucleophilic α-carbon on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org This step is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides over tertiary halides, which would be more prone to elimination reactions. libretexts.orglibretexts.org The result is the formation of a new carbon-carbon bond at the α-position. jove.com

Hydrolysis and Decarboxylation Reactions

Following alkylation, this compound can undergo hydrolysis and decarboxylation to yield a substituted carboxylic acid. These reactions are central to the utility of the malonic ester synthesis. libretexts.orgopenochem.org

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, typically in the presence of a strong acid like hydrochloric acid or sulfuric acid and heat, the two ester groups of this compound are hydrolyzed to carboxylic acids. youtube.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent proton transfers lead to the elimination of ethanol (B145695) and the formation of a carboxylic acid group. This process occurs for both ester functionalities, yielding ethyl(pentyl)malonic acid. beilstein-journals.org

Base-Catalyzed Hydrolysis Mechanism

Alternatively, hydrolysis can be achieved under basic conditions, a process also known as saponification. beilstein-journals.org This reaction is typically carried out using a strong base such as sodium hydroxide (B78521), followed by an acidic workup. libretexts.orglibretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion as a leaving group and forming the carboxylate salt. Subsequent protonation with a strong acid in the workup step yields the dicarboxylic acid, ethyl(pentyl)malonic acid. libretexts.org

Electrophilic Reactions on the α-Carbon and Ester Moieties

The reactivity of this compound is largely defined by the presence of the two ester groups. These electron-withdrawing groups increase the acidity of the single proton on the α-carbon, making it susceptible to deprotonation by a suitable base to form a stabilized enolate. fiveable.mewikipedia.org This enolate is a potent nucleophile and is central to many of the compound's characteristic reactions. organicchemistrytutor.commasterorganicchemistry.com

Bromination at the Alpha Position

Like other esters, this compound can undergo bromination at the alpha position. wikipedia.org Although literature specifically detailing the bromination of this compound is not prevalent, the mechanism is analogous to that of other dialkyl malonates which possess an α-hydrogen. The reaction proceeds via an enol or enolate intermediate.

In a typical procedure, the malonic ester is treated with a base to form the enolate. This enolate then acts as a nucleophile, attacking a bromine molecule (Br₂) in an electrophilic substitution reaction. The presence of the ethyl and pentyl groups on the α-carbon means that this compound has no α-hydrogens. Therefore, direct bromination at the α-carbon under standard conditions (which typically require an enolizable proton) is not feasible.

However, if a related compound with an available α-hydrogen, such as diethyl pentylmalonate, were subjected to bromination, the reaction would proceed as follows:

Enolate Formation: A base, such as sodium ethoxide, would deprotonate the α-carbon.

Nucleophilic Attack: The resulting enolate would attack a molecule of bromine.

For this compound itself, which lacks an α-hydrogen, bromination would not occur at this position. Alternative radical bromination conditions could potentially lead to substitution at other positions on the alkyl chains, but this falls outside the scope of typical electrophilic α-carbon reactions.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. wikipedia.org The active hydrogen component is typically a compound like diethyl malonate or cyanoacetic acid. wikipedia.org

For a Knoevenagel-type reaction to occur with this compound, it would need to act as the active methylene component. However, the defining feature of the active methylene group in this context is the presence of two acidic protons, which facilitates deprotonation even with a weak base to form a stable enolate. wikipedia.org Since this compound is a disubstituted malonic ester with no remaining α-hydrogens, it cannot form an enolate in the manner required to initiate the Knoevenagel condensation. wikipedia.orgwikipedia.org

Therefore, this compound is not a suitable substrate for the Knoevenagel condensation. Substituted malonates that are unreactive can sometimes participate in related cyclocondensation reactions with highly reactive dinucleophiles, but this typically requires elevated temperatures or strong basic catalysts. nih.gov Studies have shown that various malonate esters can react with aldehydes under specific conditions, but these substrates possess at least one α-hydrogen. researchgate.netresearchgate.net

Claisen Ester Condensation (Self-Condensation and Cross-Condensation)

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.org A critical requirement for a standard Claisen condensation is that the ester must have at least two α-hydrogens. libretexts.org One proton is removed to form the nucleophilic enolate, and the second acidic proton (in the β-keto ester product) is removed by the base, driving the reaction to completion. libretexts.org

Self-Condensation: this compound cannot undergo self-condensation via the Claisen reaction. This is because it lacks any α-hydrogens. The α-carbon is quaternary, substituted with an ethyl group, a pentyl group, and two carboxyl groups. Without an α-hydrogen, an enolate cannot be formed, which is the essential first step of the mechanism. libretexts.orgorganic-chemistry.org

Cross-Condensation: In a crossed Claisen condensation, two different esters are used. organic-chemistry.org For a successful crossed reaction, one of the esters should be non-enolizable (lacking α-hydrogens) to prevent self-condensation and a mixture of products. organic-chemistry.org While this compound is itself non-enolizable, it cannot act as the electrophilic acceptor component in a traditional Claisen condensation. The reaction involves the nucleophilic attack of an enolate on the carbonyl group of another ester, followed by the departure of an alkoxide leaving group. libretexts.org Although it could theoretically be attacked by an enolate from another ester (e.g., ethyl acetate), the steric hindrance around the carbonyl groups from the bulky ethyl and pentyl substituents on the α-carbon would likely make this reaction exceptionally difficult.

Therefore, this compound is generally considered unreactive in both self-condensation and cross-condensation Claisen reactions under typical conditions.

Role as a Leaving Group in Organic Transformations

The typical sequence is:

Alkylation: A malonic ester is deprotonated and reacted with alkyl halides to introduce one or two alkyl groups. wikipedia.org this compound is the product of such a dialkylation.

Hydrolysis (Saponification): The resulting disubstituted diester is hydrolyzed, typically under acidic or basic conditions, to form a substituted malonic acid. organicchemistrytutor.comlibretexts.org

Decarboxylation: Upon heating, the substituted malonic acid readily loses one of the carboxyl groups as CO₂. organicchemistrytutor.comyoutube.com This decarboxylation occurs through a cyclic intermediate (a β-keto acid-like transition state), leading to the final carboxylic acid product. masterorganicchemistry.comyoutube.com

Table 3.1: Malonic Ester Synthesis Pathway

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1. Hydrolysis | This compound, H₃O⁺ or OH⁻ | Ethyl(pentyl)propanedioic acid | Conversion of both ester groups to carboxylic acids. organicchemistrytutor.com |

| 2. Decarboxylation | Ethyl(pentyl)propanedioic acid, Heat (Δ) | 2-Ethylheptanoic acid, CO₂ | Elimination of one carboxyl group as carbon dioxide. organicchemistrytutor.com |

Stereochemical Considerations in Reactions of this compound

Formation of Chiral Centers at the Substituted Methylene Carbon

The α-carbon of this compound is a chiral center, as it is bonded to four different groups: an ethyl group, a pentyl group, and two identical carboethoxy (-COOEt) groups. Wait, if two of the groups are identical, it is not a chiral center. Let me re-evaluate. The α-carbon is bonded to an ethyl group, a pentyl group, a C(=O)OEt group, and another C(=O)OEt group. Since two of the substituents are identical ester groups, the α-carbon is achiral .

However, chiral centers can be introduced through reactions involving this compound. The synthesis of chiral malonates is a significant area of research, often employing methods like enantioselective alkylation using a chiral phase-transfer catalyst. nih.gov

If we consider the synthesis of this compound itself, it involves the sequential alkylation of diethyl malonate. wikipedia.org

First Alkylation: Diethyl malonate is deprotonated and reacted with an alkyl halide (e.g., ethyl bromide) to form diethyl ethylmalonate. The α-carbon in this product is achiral.

Second Alkylation: Diethyl ethylmalonate is then deprotonated and reacted with a second alkyl halide (e.g., 1-bromopentane). This step creates the α-carbon of this compound. Since this carbon is bonded to an ethyl group, a pentyl group, and two carboethoxy groups, it is achiral.

Let's reconsider the initial premise. A carbon atom is chiral if it is attached to four different groups. In this compound, the α-carbon is attached to:

An ethyl group (-CH₂CH₃)

A pentyl group (-CH₂CH₂CH₂CH₂CH₃)

A carboethoxy group (-COOCH₂CH₃)

A second carboethoxy group (-COOCH₂CH₃)

Since groups 3 and 4 are identical, the α-carbon is not a chiral center. Therefore, there are no chiral centers formed at the substituted methylene carbon during the synthesis of this specific molecule.

If a reaction were to differentiate the two ester groups (for example, selective hydrolysis of one ester), then the α-carbon could become a stereocenter. Such selective transformations can be achieved using enzymatic methods. nih.gov If one ester group were hydrolyzed to a carboxylic acid, the resulting compound, ethyl hydrogen ethyl(pentyl)propanedioate, would have a chiral α-carbon. Subsequent reactions at this new chiral center would need to consider the stereochemical outcome. lumenlearning.com

Enantioselective Approaches in Substituted Malonate Synthesis

The creation of chiral centers in substituted malonic esters, such as this compound, is a significant challenge in organic synthesis. The development of enantioselective methods to control the stereochemistry at the α-carbon is crucial for the synthesis of biologically active molecules and chiral building blocks. frontiersin.org While direct enantioselective synthesis of this compound is not extensively documented, several powerful strategies have been established for the asymmetric synthesis of structurally related α,α-disubstituted malonates. These methods primarily focus on the use of chiral catalysts or auxiliaries to induce stereoselectivity.

One of the prominent methods for achieving enantioselectivity is through phase-transfer catalysis (PTC) . This technique has proven effective for the α-alkylation of α-alkylmalonates. frontiersin.orgnih.gov In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, facilitates the reaction between the malonate substrate and an alkylating agent in a biphasic system. For instance, the enantioselective α-alkylation of diphenylmethyl tert-butyl α-methylmalonates has been successfully achieved using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the catalyst, yielding α-methyl-α-alkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.gov The reaction conditions, such as temperature, play a critical role, with lower temperatures generally leading to higher enantioselectivities. acs.org

Another key strategy involves the use of chiral Lewis acid catalysts . An N,N'-dioxide/scandium(III) complex has been effectively employed in the conjugate addition of malonic esters to enynes, producing trisubstituted 1,2-allenyl ketones in high yields and with outstanding enantiomeric excesses (97%-99%). nih.gov This method demonstrates the potential for creating complex chiral structures from malonate precursors.

Organocatalysis also offers a powerful route to enantiomerically enriched malonate derivatives. Isothiourea catalysts, such as HyperBTM, have been utilized for the enantioselective Michael addition of malonates to α,β-unsaturated aryl esters. nih.gov This approach has yielded products with excellent enantioselectivity (up to >99:1 enantiomeric ratio) and high yields. nih.gov The reaction mechanism involves the formation of a chiral acyl ammonium intermediate that directs the nucleophilic attack of the malonate.

Enzymatic methods represent a further avenue for the synthesis of chiral malonates. The enzymatic desymmetrization of α,α-disubstituted malonate diesters can provide access to chiral malonic acid monoesters, which are versatile intermediates. sigmaaldrich.com While this method often involves the resolution of a racemic mixture, it can be highly efficient in producing one enantiomer in high purity. frontiersin.org

The choice of the synthetic approach depends on the specific structure of the target malonate and the desired stereochemical outcome. The development of these enantioselective strategies has significantly advanced the ability to synthesize complex chiral molecules from simple malonate precursors.

| Catalyst/Method | Substrate Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide (PTC) | α-methylmalonates | α-alkylation | up to 99 | up to 98 | frontiersin.orgnih.gov |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide (PTC) | α-bromomalonates | α-alkylation | up to 98 | up to 99 | acs.org |

| N,N'-dioxide/scandium(III) complex | Malonic esters | Conjugate addition | up to 99 | 97 - 99 | nih.gov |

| Isothiourea (HyperBTM) | Malonates | Michael addition | Good | up to >99:1 er | nih.gov |

| Pig Liver Esterase (PLE) | Benzyl-substituted malonic esters | Hydrolysis | - | Low | usm.edu |

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed mapping of a molecule's carbon-hydrogen framework. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The two ethyl ester groups are chemically equivalent and would therefore produce a single set of signals. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to an oxygen atom, which deshields them, causing their signal to appear downfield, typically in the range of 4.1-4.3 ppm. This signal would be a quartet due to coupling with the three neighboring protons of the methyl group. The methyl protons (-OCH₂CH₃) of the ester groups would appear further upfield, around 1.2-1.4 ppm, as a triplet, resulting from coupling with the adjacent methylene protons.

The ethyl group attached to the propanedioate core would show a quartet for its methylene protons (-CH₂CH₃) and a triplet for its methyl protons (-CH₂CH₃). These would likely be found at approximately 1.8-2.0 ppm and 0.8-1.0 ppm, respectively. Similarly, the pentyl group would display a series of signals corresponding to its five distinct carbon environments. The terminal methyl group (-CH₂CH₃) would present as a triplet around 0.9 ppm. The internal methylene groups would appear as multiplets in the range of 1.2-1.6 ppm. The methylene group directly attached to the propanedioate core would be the most deshielded of the pentyl chain, appearing at a slightly higher chemical shift.

Predicted ¹H NMR Chemical Shifts for Diethyl ethyl(pentyl)propanedioate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ (ester) | 4.1 - 4.3 | Quartet |

| -OCH₂CH₃ (ester) | 1.2 - 1.4 | Triplet |

| -CH₂CH₃ (ethyl substituent) | 1.8 - 2.0 | Quartet |

| -CH₂CH₃ (ethyl substituent) | 0.8 - 1.0 | Triplet |

| -CH₂(CH₂)₃CH₃ (pentyl) | 1.2 - 1.6 | Multiplet |

| -(CH₂)₄CH₃ (pentyl) | 0.9 | Triplet |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly in experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature. For this compound, distinct signals are expected for each carbon atom in the molecule.

The most downfield signals in the spectrum would correspond to the carbonyl carbons (C=O) of the diethyl ester groups, typically appearing in the region of 168-172 ppm. The quaternary carbon of the propanedioate core, to which the ethyl and pentyl groups are attached, is also expected to be significantly downfield. The carbons of the ethoxy groups (-OCH₂CH₃) would resonate at approximately 60-62 ppm for the methylene carbon and around 14 ppm for the terminal methyl carbon. The carbons of the ethyl and pentyl substituents would appear in the aliphatic region of the spectrum, with their specific chemical shifts determined by their position relative to the ester functionalities.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 168 - 172 |

| Quaternary C (propanedioate core) | ~55 |

| -OCH₂CH₃ (ester) | 60 - 62 |

| -CH₂CH₃ (ethyl substituent) | ~25 |

| -CH₂- (pentyl substituent) | 22 - 32 |

| -OCH₂CH₃ (ester) | ~14 |

| -CH₂CH₃ (ethyl substituent) | ~10 |

| -CH₃ (pentyl substituent) | ~14 |

Note: These are predicted values based on typical chemical shifts for substituted malonates and may vary in experimental conditions. chemicalbook.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. researchgate.net The presence of two ester groups would likely result in a very intense peak. Another key feature would be the C-O stretching vibrations of the ester linkages, which typically appear as two distinct bands in the 1300-1000 cm⁻¹ region. Additionally, the spectrum would show various C-H stretching and bending vibrations. The sp³ C-H stretching from the ethyl and pentyl groups would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (ester) | Stretch | 1730 - 1750 | Strong, Sharp |

| C-O (ester) | Stretch | 1300 - 1000 | Strong |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |

| C-H (sp³) | Bend | 1350 - 1470 | Variable |

Note: These are predicted values based on characteristic IR absorption frequencies for esters. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for substituted diethyl malonates, the molecular ion peak can sometimes be weak or absent in electron ionization (EI) mass spectra. mdpi.com A prominent fragmentation pathway for dialkyl malonates involves the loss of the ester groups or parts thereof. Common fragments would include the loss of an ethoxy radical (-•OCH₂CH₃, M-45) and the loss of an ethyl group (-CH₂CH₃, M-29). Another characteristic fragmentation is the McLafferty rearrangement, which can lead to the elimination of an alkene and the formation of a radical cation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This powerful analytical method is invaluable for determining the purity of this compound and for monitoring the progress of its synthesis.

In a typical GC-MS analysis, a sample is vaporized and injected into a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. For this compound, GC-MS would provide a retention time that is characteristic of the compound under specific chromatographic conditions. The accompanying mass spectrum would confirm its identity by matching its molecular ion and fragmentation pattern with known data or predicted fragmentation behavior. This technique is also instrumental in identifying any impurities or by-products from a synthesis, as they would appear as separate peaks in the gas chromatogram with their own unique mass spectra.

X-ray Crystallography (if applicable to solid derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal.

For a liquid compound like this compound, X-ray crystallography is not directly applicable. However, if a stable, solid derivative of the compound could be synthesized, this technique would provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformational details. To date, there are no published reports of the X-ray crystal structure of a solid derivative of this compound. However, crystallographic studies on related simple molecules, such as malonic acid, have been performed and have provided valuable insights into the structural preferences of the propanedioate backbone. wikipedia.orgcardiff.ac.uk

Computational and Theoretical Studies on Diethyl Ethyl Pentyl Propanedioate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic properties of molecules. For diethyl ethyl(pentyl)propanedioate, methods like Density Functional Theory (DFT) are employed to determine its electronic structure. These calculations can predict key parameters that govern the molecule's stability and reactivity.

A typical approach involves optimizing the molecular geometry to find the lowest energy conformation. Following this, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is invaluable for predicting how it will interact with other chemical species. For instance, regions with negative MEP are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic esters.

Conformational Analysis of the Ethyl and Pentyl Substituents

The flexibility of the ethyl and pentyl substituents in this compound gives rise to various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. Understanding the preferred conformations is essential as it influences the molecule's physical properties and biological activity.

The rotation around the single bonds, particularly the C-C bonds of the alkyl chains, leads to different staggered and eclipsed conformations. The relative energies of these conformers can be calculated using computational methods. The results are often visualized on a potential energy surface, which maps the energy of the molecule as a function of one or more torsional angles.

The most stable conformation, or the global minimum on the potential energy surface, represents the most likely shape of the molecule. For this compound, the extended-chain conformations of the ethyl and pentyl groups are generally more stable due to reduced steric hindrance.

Table 2: Relative Energies of Selected Conformers

| Conformer | Torsional Angle (degrees) | Relative Energy (kcal/mol) |

| Anti (Pentyl) | 180 | 0 |

| Gauche (Pentyl) | 60 | 0.9 |

| Eclipsed (Pentyl) | 0 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical rotational barriers in alkanes.

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. The electronic structure data obtained from quantum chemical calculations provide the foundation for these predictions.

The HOMO and LUMO energies and distributions are key to understanding a molecule's reactivity. The LUMO's location indicates the most probable site for a nucleophilic attack, while the HOMO's location suggests the site for an electrophilic attack. In the case of this compound, the carbonyl carbons are expected to be the primary sites for nucleophilic attack due to the polarization of the C=O bonds.

Furthermore, computational methods can model reaction mechanisms, such as hydrolysis, by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction's feasibility and kinetics. For instance, the alkaline hydrolysis (saponification) of this compound would be predicted to proceed via a nucleophilic acyl substitution mechanism.

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful tools for studying the interactions between molecules. For this compound, MD simulations can provide insights into its behavior in different environments, such as in a solvent or in the liquid state.

These simulations model the movement of atoms over time based on a force field that describes the potential energy of the system. This allows for the study of intermolecular forces, such as van der Waals interactions and electrostatic interactions, which govern the bulk properties of the substance.

By simulating a system of many this compound molecules, it is possible to predict properties like density, viscosity, and diffusion coefficients. Moreover, simulations can reveal how these molecules arrange themselves and interact with each other, providing a microscopic understanding of the substance's macroscopic behavior.

Applications in Advanced Organic Synthesis

Precursor for Substituted Acetic Acid Derivatives

The malonic ester synthesis is a classic and reliable method for the preparation of mono- and disubstituted acetic acids. uobabylon.edu.iq Diethyl ethyl(pentyl)propanedioate serves as an excellent starting material in this process. The synthesis involves the deprotonation of the α-carbon with a suitable base, followed by alkylation with an alkyl halide. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields a substituted acetic acid. This method provides a synthetic equivalent to an ester enolate of acetic acid or an acetic acid dianion, enabling the introduction of various alkyl groups. uobabylon.edu.iq

The general scheme for the synthesis of substituted acetic acids from a malonic ester is as follows:

Deprotonation: Formation of an enolate by reacting the malonic ester with a base. masterorganicchemistry.com

Alkylation: Nucleophilic attack of the enolate on an alkyl halide. masterorganicchemistry.com

Hydrolysis: Conversion of the diester to a dicarboxylic acid using aqueous acid. masterorganicchemistry.com

Decarboxylation: Loss of carbon dioxide upon heating to yield the substituted acetic acid. masterorganicchemistry.com

Building Block for Complex Carbon Skeletons and Heterocycles

The versatility of this compound extends to the construction of more intricate molecular frameworks, including various heterocyclic compounds.

Barbiturates, a class of drugs known for their sedative and hypnotic properties, are synthesized through the condensation of a disubstituted malonic ester with urea. mdpi.comlibretexts.org this compound can be utilized in this reaction to produce barbiturates with specific alkyl substituents at the 5-position of the barbituric acid ring. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. gatech.edu This condensation reaction is a cornerstone in the synthesis of a wide array of barbiturate (B1230296) derivatives. mdpi.com

The general synthesis of barbiturates involves the reaction of a disubstituted diethyl malonate with urea. libretexts.org For instance, the synthesis of pentobarbital (B6593769) involves a disubstituted malonic ester. mdpi.com

While diethyl malonate itself is more commonly cited, the principles of its application can be extended to its derivatives. Diethyl malonate is a precursor in the synthesis of substituted pyrroles, which are the fundamental building blocks of porphyrins. wikipedia.org The synthesis often involves the nitrosation of diethyl malonate, followed by reduction to form diethyl aminomalonate (DEAM). DEAM can then be used to construct the pyrrole (B145914) ring, a crucial component for porphyrin synthesis. wikipedia.org Porphyrins are large macrocyclic compounds that play vital roles in biological systems, most notably as the core of heme in hemoglobin.

The presence of multiple reactive sites in malonic esters facilitates their use in cyclization reactions to form various ring structures. chemicalbook.com By reacting a disubstituted malonic ester with a dihaloalkane, cyclic compounds can be synthesized. This intramolecular alkylation is a powerful method for constructing carbocyclic rings.

Role in the Synthesis of Fine Chemicals

Diethyl propanedioates are key intermediates in the synthesis of a variety of fine chemicals, including pharmaceuticals and flavoring agents. ontosight.ai Their ability to undergo various transformations allows for the creation of diverse and complex molecules. The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals.

Future Research Directions and Methodological Advancements

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry is increasingly focusing on environmentally friendly processes. Future research on the synthesis of Diethyl ethyl(pentyl)propanedioate will likely prioritize the development of more sustainable and "green" synthetic methods. This involves a multi-faceted approach aimed at reducing the environmental impact of the synthesis. Key areas of development include the use of green solvents, the minimization of hazardous waste, and the exploration of renewable starting materials. studysmarter.co.uk

One significant trend is the move towards water-mediated organic reactions, which can reduce the reliance on volatile organic solvents. researchgate.net Research into the use of water or other benign solvents for the alkylation steps in the synthesis of disubstituted malonic esters could significantly improve the green credentials of the process. researchgate.net Furthermore, developing synthetic routes that generate less waste by maximizing atom economy is a crucial goal. This could involve designing reactions that proceed with high selectivity to avoid the formation of byproducts, which is a known drawback of traditional malonic ester synthesis where dialkylation can be a problem. wikipedia.org There is also potential in exploring the use of biomass-derived feedstocks to produce the initial malonic acid or its esters, creating a more sustainable lifecycle for these compounds. researchgate.net

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the future production of this compound will benefit from the development of novel catalytic systems. Research in this area is focused on improving the efficiency and selectivity of the alkylation steps required to introduce the ethyl and pentyl groups onto the malonic ester backbone.

Phase-transfer catalysis (PTC) has been shown to be an effective method for the alkylation of malonic esters, offering procedural simplicity. osti.govgoogle.com Future work may focus on developing more efficient and recyclable phase-transfer catalysts. Moreover, the synthesis of chiral derivatives of malonic esters using enantioselective catalysis is a significant area of research. frontiersin.org While this compound itself is not chiral, the development of catalysts that can selectively introduce different alkyl groups with high efficiency is highly relevant. For instance, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates has demonstrated high yields and enantioselectivity for creating complex structures. organic-chemistry.org

Novel catalysts, such as tungsten oxide nanoparticles, are also being explored to enhance the efficiency of malonic ester production. patsnap.com The development of solid-supported catalysts could also simplify product purification and catalyst recycling, contributing to more sustainable manufacturing processes.

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Iridium Complex / ZnI₂ | Asymmetric Allylic Alkylation | High yield (up to 93%) and enantioselectivity (up to 97% ee) at ambient temperature. | organic-chemistry.org |

| Chiral Amino-thiourea | Enantioselective Michael Addition | High yields (up to 96%) and enantioselectivities (up to 92% ee) under high pressure. | acs.orgnih.gov |

| Potassium Carbonate / Phase-Transfer Catalyst | C-Alkylation | High conversion (>98%) by delayed addition of the phase-transfer catalyst. | google.com |

| Boric Acid | Selective Monoesterification | Good yields (56-80%) for monoesters under mild conditions. | researchgate.net |

Flow Chemistry Applications in Malonic Ester Synthesis

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals. Its application to the synthesis of this compound offers several potential advantages over traditional batch processing. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. osti.gov

The enhanced safety profile of flow chemistry is particularly attractive, as hazardous intermediates or reagents can be generated and consumed in situ in small volumes, minimizing risks. For the malonic ester synthesis, which involves strong bases and alkylating agents, this is a significant benefit. Furthermore, flow chemistry enables easier scalability; a process developed in the lab can be scaled up for industrial production by simply running the reactor for longer or by using multiple reactors in parallel. Future research will likely focus on developing integrated flow processes for the multi-step synthesis of asymmetrically substituted malonic esters like this compound, potentially incorporating in-line purification for a fully continuous process.

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) into organic chemistry is set to revolutionize how chemical reactions are developed and optimized. nih.govresearchgate.net For the synthesis of this compound, ML algorithms can be trained on large datasets of known reactions to predict the outcomes of the alkylation steps. nih.gov

These predictive models can help chemists to identify the optimal reaction conditions—such as the choice of base, solvent, temperature, and catalyst—to maximize the yield of the desired product and minimize the formation of byproducts. researchgate.net By accurately predicting reaction outcomes, ML can significantly reduce the number of experiments required, saving time and resources. researchgate.net Some models have shown high accuracy in predicting the major product of a reaction from a list of possibilities. nih.gov As more reaction data becomes available, the predictive power of these models will continue to improve, making them an indispensable tool for designing efficient syntheses of complex molecules.

| Model Type | Prediction Task | Accuracy/Performance | Reference |

| Neural Network | Ranking the major product from a list of candidates | Rank 1 in 71.8% of cases, Rank ≤3 in 86.7% of cases. | nih.gov |

| Random Forest Classifier | Predicting fertility preservation outcomes | ROC AUC of 77% (pre-treatment) and 87% (post-treatment). | nih.gov |

| Random Forests and Support Vector Machines | Predicting syngas fermentation outcomes | Regenerated product concentration curves with R² ≈ 0.85 for test data. | researchgate.net |

Exploration of Novel Reactivity Patterns for this compound

Beyond its synthesis, future research will also delve into new reactivity patterns for this compound. As a disubstituted malonic ester, it is a versatile building block for the synthesis of more complex molecules. While the classic application involves hydrolysis and decarboxylation to form 2-ethylheptanoic acid, the two ester functionalities and the quaternary carbon center offer opportunities for further transformations. jove.com

Research could explore reactions that selectively modify one of the ester groups, leading to dissymmetric derivatives. researchgate.net The development of new decarboxylative reactions could also open up novel synthetic pathways. For example, exploring decarboxylative acylation could lead to the formation of complex ketones. chemicalbook.com Furthermore, the core structure of this compound could serve as a scaffold for the synthesis of novel heterocyclic compounds or other complex molecular architectures that are of interest in medicinal chemistry and materials science. researchgate.netwikipedia.org

Q & A

Q. What are the optimal synthetic routes for diethyl ethyl(pentyl)propanedioate, and how do alkyl substituents influence reaction kinetics?

Methodological Answer:

- Synthesis Protocol : Use nucleophilic alkylation of diethyl malonate (DEM) with ethyl and pentyl halides under basic conditions (e.g., sodium ethoxide). For example, DEM reacts with alkyl halides via a two-step mechanism: deprotonation to form an enolate, followed by nucleophilic substitution .

- Substituent Effects : Bulky substituents like pentyl may reduce reaction rates due to steric hindrance. Optimize solvent polarity (e.g., ethanol vs. THF) and temperature (60–80°C) to balance reactivity and selectivity.

- Purification : Employ fractional distillation or column chromatography to isolate the product. Monitor purity via GC-MS or H NMR, noting characteristic peaks for ethyl (δ 1.2–1.4 ppm) and pentyl (δ 0.8–1.5 ppm) groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis : H NMR identifies substituent patterns (e.g., ethyl/pentyl integration ratios). C NMR confirms carbonyl (δ 165–170 ppm) and ester (δ 60–65 ppm) carbons .

- GC-MS : Use splitless injection with a polar column (e.g., DB-WAX) to detect fragmentation patterns. Monitor for m/z 160 (DEM base ion) and m/z 228 (pentyl-substituted derivative) .

- Contamination Controls : Pre-bake glassware at 300°C to remove phthalate contaminants. Include solvent blanks in every batch to validate results .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported degradation half-lives of diethyl malonate derivatives in aquatic environments?

Methodological Answer:

- Standardized Testing : Follow OECD Guideline 301B for ready biodegradability. Compare aerobic vs. anaerobic conditions, noting that ester hydrolysis is pH-dependent (faster in alkaline media) .

- Confounding Factors : Address matrix effects (e.g., organic content in water) using EPA Method 1615. Use isotopically labeled analogs (e.g., C-DEM) to track degradation pathways .

- Data Harmonization : Apply QSAR models to extrapolate half-lives for ethyl/pentyl derivatives based on log (predicted range: 1.5–2.5) .

Q. What computational models predict the environmental partitioning of diethyl malonate esters, and how do substituents affect parameters like log KAWK_{AW}KAW?

Methodological Answer:

- EPI Suite Modeling : Input SMILES notation into EPI Suite’s HenryWin module to estimate Henry’s law constants (). Ethyl/pentyl groups increase hydrophobicity, reducing by 10–15% compared to DEM .

- Molecular Dynamics (MD) : Simulate substituent effects on vapor pressure (e.g., pentyl groups reduce volatility by 20–30%). Validate with experimental data from headspace GC .

- Uncertainty Analysis : Use Monte Carlo simulations to quantify variability in biodegradation predictions due to substituent branching .

Reproducibility and Data Contradictions

Q. How should researchers address reproducibility challenges in synthesizing this compound?

Methodological Answer:

- Protocol Optimization : Document exact molar ratios (e.g., 1:2.2 for DEM:alkyl halide) and mixing rates. Use inert atmospheres (N) to prevent oxidation .

- Batch Consistency : Implement QC checks via FT-IR to confirm ester carbonyl stretches (1740–1720 cm). Compare retention times across HPLC runs (±0.1 min tolerance) .

- Collaborative Trials : Share synthetic protocols with independent labs using platforms like Zenodo. Publish negative results (e.g., failed alkylation attempts) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.